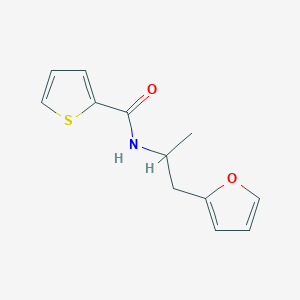
N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives . Another method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(pyridin-2-yl)furan-2-carboxamide .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of “this compound” would include this thiophene ring, along with a furan ring and a carboxamide group .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The synthesis of thiophene and furan derivatives often involves coupling reactions with furan-2-carbonyl chloride in propan-2-ol, followed by treatments to achieve the desired carboxamide or thioamide structures. These compounds are then used in electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, to explore their chemical reactivity and potential applications in material science and organic synthesis (Aleksandrov & El’chaninov, 2017), (El’chaninov & Aleksandrov, 2017).
Supramolecular Chemistry
Research on furan and thiophene carboxamide compounds, such as the study of their crystal packing, highlights the influence of aromaticity and heteroatom substitution on supramolecular architecture. These studies provide insights into the design of materials with specific physical properties (Rahmani et al., 2016).
Biological Activities
Some derivatives have been identified as potent inhibitors of influenza A H5N1 virus, showcasing the potential of furan-carboxamide derivatives in developing novel antiviral agents. Systematic studies on structure–activity relationships (SAR) highlight the significance of the heterocyclic moiety in determining the anti-influenza activity (Yongshi et al., 2017).
Antimicrobial Activity
Further exploration into the antimicrobial activities of furan and thiophene carboxamide derivatives against a range of bacteria and fungi has been conducted, demonstrating their potential in medicinal chemistry and pharmacological applications (Popiołek et al., 2016), (Çakmak et al., 2022).
Material Science Applications
The utility of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, as sustainable alternatives to polyphthalamides, has been investigated. These materials show promise for high-performance applications due to their comparable physical properties to conventional polymers (Jiang et al., 2015).
Zukünftige Richtungen
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring more about the biological activities of “N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide” and its potential applications in medicinal chemistry.
Wirkmechanismus
Target of Action
The primary targets of N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide are currently unknown. This compound is a derivative of furan, which is known to exhibit a wide range of advantageous biological and pharmacological characteristics . .
Mode of Action
As a furan derivative, it may share some of the biological activities common to this class of compounds, such as antibacterial, antifungal, or antiviral activities . .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of biological activities . .
Eigenschaften
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9(8-10-4-2-6-15-10)13-12(14)11-5-3-7-16-11/h2-7,9H,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTZZRNPPVMUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

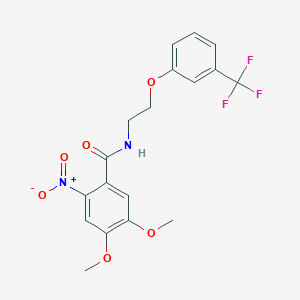
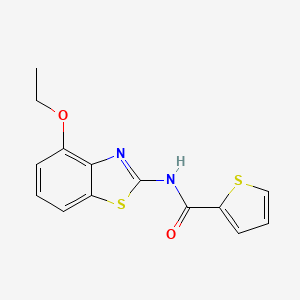

![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2772819.png)
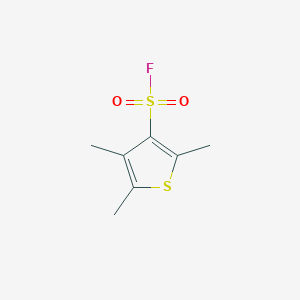
![4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2772823.png)
![4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2772824.png)
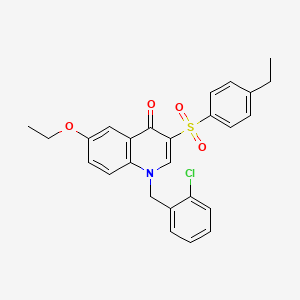

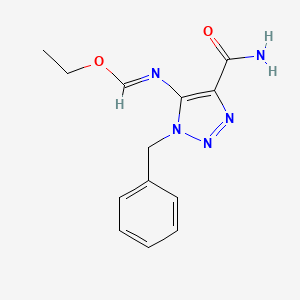
![6-(4-Pyrimidin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2772833.png)
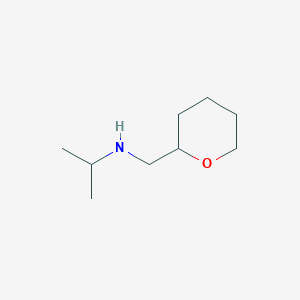
![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide](/img/structure/B2772835.png)
